rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis

Catalog No.
S14012359
CAS No.
M.F
C7H13Br
M. Wt
177.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis

Product Name

rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis

IUPAC Name

(1S,2R)-1-bromo-2-methylcyclohexane

Molecular Formula

C7H13Br

Molecular Weight

177.08 g/mol

InChI

InChI=1S/C7H13Br/c1-6-4-2-3-5-7(6)8/h6-7H,2-5H2,1H3/t6-,7+/m1/s1

InChI Key

KWQRRNDZNAXRGO-RQJHMYQMSA-N

Canonical SMILES

CC1CCCCC1Br

Isomeric SMILES

C[C@@H]1CCCC[C@@H]1Br

Rac-(1R,2S)-1-bromo-2-methylcyclohexane is a chiral organic compound characterized by a cyclohexane ring with a bromine atom and a methyl group attached to it. The compound's molecular formula is C7H13BrC_7H_{13}Br, and it features two stereocenters, leading to the existence of multiple stereoisomers. The "rac" prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers (1R,2S) and (1S,2R). The structural configuration significantly influences its chemical behavior and biological activity.

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines through SN2S_N2 or SN1S_N1 mechanisms.
  • Elimination Reactions: Under strong base conditions, such as with sodium methoxide, the compound can undergo dehydrohalogenation to form alkenes, predominantly yielding 1-methylcyclohexene as the major product .
  • Oxidation: The methyl group can be oxidized to form alcohols or carboxylic acids using strong oxidizing agents like potassium permanganate.

Research into the biological activity of rac-(1R,2S)-1-bromo-2-methylcyclohexane is limited but suggests potential interactions with various enzymes and receptors. Its unique stereochemistry may contribute to its interactions within biological systems, making it a candidate for further pharmacological studies.

The synthesis of rac-(1R,2S)-1-bromo-2-methylcyclohexane typically involves bromination reactions. Common synthetic routes include:

  • Free Radical Bromination: This method employs N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is generally conducted in solvents like carbon tetrachloride or chloroform under reflux conditions.
  • Electrophilic Bromination: Direct bromination of 2-methylcyclohexane can also yield this compound under controlled conditions.

Rac-(1R,2S)-1-bromo-2-methylcyclohexane has several applications:

  • Chemical Synthesis: It serves as a versatile building block in organic synthesis for creating more complex molecules.
  • Pharmaceutical Research: Investigated as a precursor in the synthesis of potential pharmaceutical compounds due to its unique structural properties.
  • Material Science: Utilized in the development of specialty chemicals and materials.

While specific studies on rac-(1R,2S)-1-bromo-2-methylcyclohexane's interactions are sparse, its potential biological activity suggests that it may interact with various biochemical pathways. Further research could elucidate its role in enzyme catalysis or receptor binding, contributing to our understanding of its pharmacological properties.

Rac-(1R,2S)-1-bromo-2-methylcyclohexane can be compared with several similar compounds:

Compound NameStructure TypeKey Features
1-Bromo-2-methylcyclopentaneCyclopentane derivativeSmaller ring size; different reactivity patterns
1-Bromo-3-methylcyclohexaneCyclohexane derivativeDifferent substitution pattern affecting properties
2-Bromo-1-methylcyclopentaneCyclopentane derivativeReversed substitution leading to distinct reactivity
(1R,2S)-3-Bromo-cyclopentanolCyclopentanol derivativeHydroxyl group at a different position

These comparisons highlight the unique aspects of rac-(1R,2S)-1-bromo-2-methylcyclohexane, particularly its stereochemistry and cyclohexane framework that influence its chemical behavior and potential applications in synthesis and biological studies.

XLogP3

3.3

Exact Mass

176.02006 g/mol

Monoisotopic Mass

176.02006 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-10

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